2,6-dibromo-4-(methylsulfonyl)phenol
Overview
Description
2,6-dibromo-4-(methylsulfonyl)phenol: is an organic compound with the molecular formula C7H6Br2O3S. It is characterized by the presence of two bromine atoms, a methylsulfonyl group, and a phenol group. This compound is known for its off-white solid form and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-(methylsulfonyl)phenol: The synthesis of 2,6-dibromo-4-(methylsulfonyl)phenol typically involves the bromination of 4-(methylsulfonyl)phenol. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the process may involve continuous flow reactors for efficient bromination .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-dibromo-4-(methylsulfonyl)phenol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted phenol derivatives.
Scientific Research Applications
2,6-dibromo-4-(methylsulfonyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of flame retardants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-(methylsulfonyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methylsulfonyl group contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Comparison with Similar Compounds
2,6-dibromo-4-methylphenol: Similar structure but lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
4,4’-sulphonylbis(2,6-dibromophenol): Contains two phenol units linked by a sulfonyl group, used as a flame retardant.
Uniqueness: 2,6-dibromo-4-(methylsulfonyl)phenol is unique due to the presence of both bromine atoms and a methylsulfonyl group, which enhance its reactivity and versatility in chemical synthesis and industrial applications .
Properties
IUPAC Name |
2,6-dibromo-4-methylsulfonylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJHQNJHPSIFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601034717 | |
Record name | 2,6-Dibromo-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20951-04-6 | |
Record name | 2,6-Dibromo-4-(methylsulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601034717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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